molecular formula C20H16N2OS B11114482 2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole

2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole

Cat. No.: B11114482
M. Wt: 332.4 g/mol
InChI Key: ZDIRKBVFLXPHRK-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with methoxyphenyl, phenyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3-methoxybenzaldehyde, thiophene-3-carboxaldehyde, and benzylamine in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the imidazole ring or the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-1H-imidazole: Lacks the phenyl and thiophenyl substituents, resulting in different chemical and biological properties.

    5-Phenyl-4-(thiophen-3-YL)-1H-imidazole: Lacks the methoxyphenyl group, which can affect its reactivity and interactions with biological targets.

    2-(3-Methoxyphenyl)-5-phenyl-1H-imidazole:

Uniqueness

The presence of the methoxyphenyl, phenyl, and thiophenyl groups in 2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole provides a unique combination of electronic and steric effects, making it a versatile compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent or a functional material in industrial applications.

Properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5-phenyl-4-thiophen-3-yl-1H-imidazole

InChI

InChI=1S/C20H16N2OS/c1-23-17-9-5-8-15(12-17)20-21-18(14-6-3-2-4-7-14)19(22-20)16-10-11-24-13-16/h2-13H,1H3,(H,21,22)

InChI Key

ZDIRKBVFLXPHRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CSC=C4

Origin of Product

United States

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